Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate
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Overview
Description
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The presence of the 2-oxo group and the 8-carboxylate ester functional group makes it a versatile intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate can be synthesized through several methods. One common approach involves the acylation of 4,5-dimethoxyanthranilic acid with methyl malonyl chloride in the presence of triethylamine, followed by cyclization under basic conditions . Another method includes the reaction of 2-aminobenzophenone with diethyl malonate in the presence of sodium ethoxide, leading to the formation of the quinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 8-carboxylate position, leading to the formation of various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2,8-dicarboxylate derivatives, 2-hydroxyquinoline derivatives, and various esters and amides .
Scientific Research Applications
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core but differ in the position and type of functional groups.
4-hydroxy-2-quinolones: These derivatives have a hydroxyl group at the 4-position, which imparts different chemical properties and biological activities.
Uniqueness
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of diverse biologically active molecules highlight its importance in medicinal chemistry and organic synthesis.
Biological Activity
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Its molecular formula is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. The compound features a methyl ester group at the carboxylic acid position, enhancing its solubility and reactivity.
Biological Activity Overview
The biological activities of this compound are diverse, encompassing antimicrobial, anticancer, and enzyme inhibitory effects. Below is a summary of its key biological properties:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
Anticancer | Demonstrates potential in inhibiting cancer cell proliferation, particularly in breast cancer models. |
Enzyme Inhibition | Acts as an inhibitor for several enzymes, impacting pathways relevant to diseases like Alzheimer's and various cancers. |
The mechanism of action involves the interaction of this compound with specific molecular targets:
- Enzyme Inhibition : The compound inhibits the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects.
- Antimicrobial Activity : It has been shown to inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
- Anticancer Mechanisms : Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways .
Anticancer Activity
A study investigated the anticancer effects of this compound derivatives on the MCF-7 breast cancer cell line. The results indicated that these compounds exhibited significant cytotoxicity at low concentrations, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Efficacy
In vitro tests have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed notable activity against E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition Studies
Molecular docking studies revealed that this compound can effectively inhibit viral replication processes, such as those associated with Hepatitis B virus. Experimental assays confirmed significant inhibition rates at concentrations as low as 10 µM .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other quinoline derivatives but exhibits unique biological activities due to its specific functional groups:
Compound | Activity Type | IC50 Values (μM) |
---|---|---|
This compound | Anticancer | <10 |
4-Hydroxyquinoline Derivatives | Antiviral | >100 |
8-(Methylamino)-2-oxo-1,2-dihydroquinoline | DNA Gyrase Inhibitor | 0.0017 |
Properties
CAS No. |
88371-30-6 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-6H,1H3,(H,12,13) |
InChI Key |
FFTFQLQXOYNQIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
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